Phenyl dihydrogen orthoborate
Description
Context within the Landscape of Organoboron Chemistry
Organoboron chemistry is a branch of chemistry that studies compounds containing a carbon-boron bond. wikipedia.org These compounds, known as organoboranes, are notable for the low polarity of the C-B bond and the electron-deficient nature of the boron atom, which typically has an incomplete octet of electrons. wikipedia.org This electron deficiency makes triorganoboranes strong electrophiles. wikipedia.org
Within this broad landscape, phenyl dihydrogen orthoborate belongs to the class of boronic acids, which are characterized by a boron atom bonded to an organic group (in this case, a phenyl group) and two hydroxyl groups (-B(OH)2). ontosight.ai Compounds of the general formula BRn(OR)3-n are classified as borates (n=0), boronic esters (n=1), and borinic esters (n=2). wikipedia.org this compound is a quintessential example of an aryl boronic acid and serves as a fundamental building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ainih.gov Its stability and ease of handling have made it an invaluable reagent in synthetic organic chemistry. nih.gov
Foundational Principles and Academic Significance of this compound
The foundational principles of this compound's utility are rooted in its distinct chemical structure and properties. The molecule consists of a planar phenyl group attached to a trigonal planar boronic acid moiety. ontosight.ai In aqueous solutions, it acts as a weak Lewis acid, with a pKa of approximately 8.8, by accepting a hydroxide (B78521) ion to form a tetrahedral borate (B1201080) species rather than by donating a proton. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | phenoxyboronic acid nih.gov |
| CAS Number | 4688-74-8 nih.govchemnet.com |
| Molecular Formula | C6H7BO3 nih.govchemnet.comguidechem.com |
| Molecular Weight | 137.93 g/mol nih.gov |
| Appearance | White crystalline solid ontosight.ai |
| Density | 1.211 g/cm³ chemnet.com |
| Boiling Point | 262.7°C at 760 mmHg chemnet.com |
| Flash Point | 112.7°C chemnet.com |
The academic significance of this compound is immense, primarily due to its role in the Suzuki-Miyaura cross-coupling reaction. ontosight.ai This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling a boronic acid with an organohalide, a process that has become one of the most important transformations in modern organic synthesis. nih.gov The reaction's importance was recognized with the 2010 Nobel Prize in Chemistry. Beyond this, the compound is crucial in developing functional materials, such as chemical sensors and optoelectronic devices. ontosight.ai Recent research has also explored borate esters as highly effective catalysts for a wide range of amidation reactions. rsc.org
Table 2: Key Research Applications of this compound
| Application Area | Description |
|---|---|
| Organic Synthesis | A key building block and coupling partner, most notably in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. ontosight.ainih.gov |
| Catalysis | Serves as a precursor to borate ester catalysts used in reactions like amidations. ontosight.airsc.org |
| Materials Science | Used in the development of functional materials, including sensors, polymers, and optoelectronic devices. ontosight.ai |
| Supramolecular Chemistry | The boronic acid group can reversibly bind with diols, such as saccharides, enabling its use in recognition and sensing systems. kakhia.org |
Historical Trajectories and Key Discoveries in Phenyl Borate Chemistry
The history of phenyl borate chemistry is intrinsically linked to the discovery and development of boron chemistry as a whole. The element boron was first isolated in 1808 by Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard. kakhia.org However, the synthetic utility of organoboron compounds remained relatively niche for over a century.
A significant breakthrough came with the development of methods to synthesize arylboronic compounds. One of the earliest and most common methods involved the electrophilic trapping of arylmetal intermediates, such as Grignard reagents, with borate esters like trimethyl borate, although this often resulted in low yields. nih.gov
The true revolution in phenyl borate chemistry began with the discovery of its application in palladium-catalyzed cross-coupling reactions in the late 1970s by Akira Suzuki. This discovery transformed this compound from a chemical curiosity into an indispensable tool for synthetic chemists. nih.gov The field has continued to evolve, with key discoveries including the development of highly lipophilic and stable fluorinated tetraphenylborate (B1193919) anions, such as those first reported by a team led by Hiroshi Kobayashi in 1981, which serve as weakly coordinating anions in catalysis. wikipedia.orgoup.com More recent research continues to push the boundaries, with investigations into the facile insertion of transition metals like rhodium and iridium into the boron-phenyl bond to create novel pincer complexes, demonstrating new modes of reactivity for these versatile compounds. bohrium.com
Properties
CAS No. |
4688-74-8 |
|---|---|
Molecular Formula |
C6H7BO3 |
Molecular Weight |
137.93 g/mol |
IUPAC Name |
phenoxyboronic acid |
InChI |
InChI=1S/C6H7BO3/c8-7(9)10-6-4-2-1-3-5-6/h1-5,8-9H |
InChI Key |
OSCBARYHPZZEIS-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenyl Dihydrogen Orthoborate and Its Derivatives
Contemporary Approaches to the Synthesis of Phenyl Dihydrogen Orthoborate
The synthesis of phenylboronic acid has evolved significantly from its early preparations. While traditional methods remain relevant, a host of modern techniques have emerged, offering improved efficiency, milder conditions, and broader substrate scope.
One of the most established and widely used methods involves the reaction of a phenyl-metal intermediate, typically a Grignard reagent like phenylmagnesium bromide, with a trialkyl borate (B1201080) such as trimethyl borate. wikipedia.orgchemicalbook.com The resulting boronate ester is subsequently hydrolyzed to yield phenylboronic acid. wikipedia.orgchemicalbook.com To minimize the formation of undesired borinic acid byproducts, an inverse addition procedure, where the Grignard reagent is added to the borate ester solution at low temperatures, is often employed. wiley-vch.de
Other synthetic routes include the transmetalation of phenylsilanes or phenylstannanes with boron tribromide, followed by hydrolysis. wikipedia.org Furthermore, the coupling of aryl halides or triflates with diboronyl reagents, often facilitated by transition metal catalysts, has become a powerful tool for accessing phenylboronic acid and its derivatives. wikipedia.orgchemicalbook.com Aromatic C-H functionalization, also mediated by transition metal catalysts, represents another modern approach to introduce the boronic acid functionality directly onto an aromatic ring. wikipedia.orgchemicalbook.com
A notable advancement is the development of a one-pot synthesis of arylboronic acids from aryl halides. This involves an iridium-catalyzed borylation followed by oxidative cleavage of the resulting pinacol (B44631) boronate with sodium periodate (B1199274) (NaIO4). organic-chemistry.org For the preparation of monohalogenated phenylboronic acids, a method utilizing dihalogenated benzene (B151609) as a starting material in the presence of a lithium salt and an alkaline ionic liquid catalyst has been developed, achieving high purity and yield. google.com
| Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Grignard Reaction | Phenyl Halide (e.g., Bromobenzene) | Magnesium, Trialkyl Borate (e.g., Trimethyl borate) | Low temperature, anhydrous conditions | Cost-effective, well-established. wiley-vch.de | Requires anhydrous conditions, potential for byproduct formation. wiley-vch.de |
| Transmetalation | Phenylsilanes, Phenylstannanes | Boron Tribromide (BBr3) | Followed by hydrolysis | Alternative to Grignard reagents. wikipedia.org | Use of corrosive BBr3. |
| Transition Metal-Catalyzed Coupling | Aryl Halides or Triflates | Diboronyl reagents, Pd catalyst | Mild reaction conditions | High functional group tolerance. wikipedia.orgchemicalbook.com | Cost of catalyst, potential for metal contamination. |
| Iridium-Catalyzed Borylation | Aryl Halides | Bis(pinacolato)diboron, Ir catalyst, NaIO4 | One-pot synthesis | Efficient, high yield. organic-chemistry.org | Requires specific catalyst. |
| Ionic Liquid Catalyzed Synthesis | Dihalogenated Benzene | Grignard reagent, Lithium salt/Ionic liquid catalyst | Mild conditions | High purity and yield for halogenated derivatives. google.com | Specific to halogenated compounds. |
Functionalization and Derivatization Strategies of Phenylboronic Acid Scaffolds
The utility of phenylboronic acid extends far beyond its direct use, serving as a versatile scaffold for the synthesis of a wide range of derivatives. These derivatives often exhibit unique properties and reactivity, expanding the repertoire of organoboron chemistry.
Synthesis of Phenyl Borate Esters and Boroxines
Phenylboronic acid readily undergoes condensation reactions with alcohols to form boronic esters. wikipedia.orgchemicalbook.com This reversible reaction is typically driven to completion by removing water, often using a Dean-Stark apparatus. chemicalbook.com This reactivity allows phenylboronic acid to be used as a protecting group for diols and diamines. chemicalbook.com The synthesis of various borate esters, including those with sulfur-containing alkyl groups and hindered phenols, has been reported, with some exhibiting enhanced hydrolytic stability. researchgate.netasianpubs.org For example, dihexyl (2,6-di-t-butylphenyl)borate can be prepared by reacting 1-hexanol (B41254) with boric acid, followed by reaction with 2,6-di-t-butylphenol. asianpubs.org
The dehydration of phenylboronic acid, typically under thermal conditions, leads to the formation of boroxines, which are the trimeric anhydrides of phenylboronic acid. wikipedia.orgchemicalbook.com A general procedure for the synthesis of arylboroxines involves refluxing the corresponding arylboronic acid in a solvent like benzene to azeotropically remove water. iyte.edu.tr Mechanochemical synthesis has also been employed to prepare single-crystalline phenylboroxine adducts. rsc.orgugent.be
Preparation of Organoboron Complexes and Adducts
Phenylboronic acid can form stable complexes and adducts with various ligands. It forms neutral, tetrahedral N,O-coordinated cyclic complexes with aminophenolic compounds. nih.gov For instance, it reacts with 2-(2'-hydroxyphenyl)-1H-benzimidazole (HPBI) to form a highly stable complex. nih.gov The synthesis of N-alkylated 1,3-dioxa-4-aza-2-boracyclohexanes has been achieved through the reaction of N-alkyl 2-hydroxyaminoalkanols with phenylboronic acid. cdnsciencepub.com Furthermore, phenylboronic acid has been functionalized onto various platforms, including hyaluronic acid hydrogels and nanoparticles, for biomedical applications. nih.govnih.govacs.org For example, phenylboronic acid-functionalized chitosan-polyethylenimine polymers have been developed for oral CRISPR delivery. acs.org
Innovative Catalytic Protocols in Organoboron Synthesis
The field of organoboron synthesis has been revolutionized by the advent of innovative catalytic protocols, which offer novel pathways for the formation of carbon-boron bonds and subsequent transformations. These methods often provide access to complex organoboron compounds under mild and efficient conditions.
Transition Metal-Free Borylation and Cross-Coupling Methodologies
While transition metal catalysis has been instrumental in organoboron chemistry, there is a growing interest in developing metal-free alternatives to address concerns about cost and metal contamination. rsc.orgmdpi.com Transition-metal-free C-H borylation of arenes has emerged as a sustainable approach. nih.gov These reactions can be mediated by reagents like BBr3 for the selective borylation of certain amides or catalyzed by borenium ions for the borylation of unactivated arenes. researchgate.netnih.gov
Transition-metal-free cross-coupling reactions involving organoboronates have also been developed. researchgate.net For instance, a Suzuki-type cross-coupling of benzyl (B1604629) halides and arylboronic acids can be achieved using a single organic sulfide (B99878) catalyst, proceeding via a 1,2-metalate shift. nih.gov This method exhibits excellent chemoselectivity, leaving C(sp²)-halides unaffected. nih.gov Additionally, a transition-metal-free intramolecular coupling of C(sp³)–B with C(sp²)–H bonds has been reported, enabling the construction of diverse polycyclic carbon frameworks. acs.org
| Reaction Type | Substrates | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| C-H Borylation | Naphthamide and phenyl acetamide (B32628) derivatives | BBr3 | Economical and cost-effective. | researchgate.net |
| C-H Borylation | Unactivated arenes | Borenium-ion catalyst | Ambient conditions, suitable for sterically hindered positions. | nih.gov |
| Cross-Coupling | Benzyl halides and arylboronic acids | Organic sulfide catalyst | Proceeds via a 1,2-metalate shift, high chemoselectivity. | nih.gov |
| Intramolecular Coupling | Alkylboron reagents with C(sp²)-H bonds | - | Mild conditions, constructs polycyclic frameworks. | acs.org |
Photoredox-Initiated Synthesis Involving Organoboron Compounds
Photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application in organoboron chemistry has opened up new avenues for radical-based transformations. nih.govscispace.comacs.org Visible light photoredox catalysis can be used for the borylation of aryl halides, employing photocatalysts like fac-Ir(ppy)₃. organic-chemistry.orgnih.gov This methodology can be combined with subsequent aerobic oxidation to produce phenols in a one-pot process. nih.gov
Photoredox-initiated borylations can be catalyzed by either transition metal complexes or organic photocatalysts. nih.govscispace.comacs.org These reactions can be applied to a wide range of substrates, including alkanes, arenes, and alkyl halides. nih.govacs.org The mechanism often involves single-electron transfer processes. nih.govacs.org For example, photoredox-catalyzed radical arylboration of alkenes has been achieved using cyanoarenes as the arylating component. nih.gov Furthermore, photoinduced transition-metal-free borylation of aryl halides has been reported in an aqueous phase, highlighting the green chemistry potential of this approach. rsc.org The merger of photoredox catalysis and organoboron chemistry has also enabled the development of new strategies for orthogonal cross-coupling reactions, where sp³-hybridized organoboron reagents are activated via a distinct single-electron transmetalation pathway. pnas.org
| Reaction | Substrates | Photocatalyst | Key Features | Reference |
|---|---|---|---|---|
| Borylation of Aryl Halides | Aryl halides, bis(pinacolato)diboron | fac-Ir(ppy)₃ | Mild conditions, can be coupled with oxidation to phenols. | organic-chemistry.orgnih.gov |
| Radical Arylboration of Alkenes | Alkenes, cyanoarenes, NHC-BH₃ complexes | Photoredox catalyst | Generates NHC-boryl radicals via single-electron oxidation. | nih.gov |
| Transition-Metal-Free Borylation | Aryl halides, diboron (B99234) reagent | 1-methylbenzimidazole | Proceeds in aqueous phase at room temperature. | rsc.org |
| Orthogonal Cross-Coupling | sp³-hybridized organoboron reagents, borylated aryl bromides | Ir photoredox catalyst/Ni catalyst | Mechanistically distinct activation of sp³-organoborons. | pnas.org |
Fundamental Chemical Reactivity and Mechanistic Investigations of Phenyl Dihydrogen Orthoborate
Lewis Acidity and Electron Acceptor Characteristics of Phenyl Boronic Acid
Boronic acids are recognized as mild Lewis acids, a characteristic that is fundamental to their synthetic utility. chemicalbook.com The Lewis acidity of phenylboronic acid arises from the electron-deficient nature of its trigonal planar boron center, which features an empty p-orbital capable of accepting electron density from Lewis bases. wikipedia.orgnih.gov The acidity of PBA is often quantified by its pKa value, which is approximately 8.83–8.86. wikipedia.orgmdpi.com However, it's important to note that this acidity is predominantly of a Lewis, not Brønsted, nature. mdpi.com The interaction is not with a proton but with a Lewis base, typically through the acceptance of a lone pair of electrons.
The electrophilicity and, consequently, the Lewis acidity of the boron center can be modulated by substituents on the phenyl ring. Electron-withdrawing groups generally increase Lewis acidity, as demonstrated by studies on fluorinated phenylboronic compounds. mdpi.com For instance, the introduction of trifluoromethyl (CF₃) or formyl (CHO) groups can significantly enhance acidity. mdpi.com Conversely, electron-donating groups can decrease Lewis acidity. Computational and experimental studies have explored these electronic effects, providing a basis for the rational design of boronic acid-based catalysts and sensors. nih.govsemanticscholar.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₇BO₂ | wikipedia.org |
| Molar Mass | 121.93 g/mol | wikipedia.org |
| Appearance | White to yellow powder | wikipedia.org |
| pKa | 8.83 | wikipedia.org |
| Boron Hybridization | sp² | wikipedia.org |
| Molecular Geometry | Planar (idealized C₂v symmetry) | wikipedia.org |
The empty p-orbital of phenylboronic acid readily interacts with electron-rich species, or Lewis bases, to form adducts. nih.gov These electron donor systems can include neutral molecules with lone pairs, such as amines and phosphines, or anions like hydroxide (B78521) and fluoride (B91410). missouri.eduresearchgate.net This interaction involves the donation of the electron pair from the Lewis base into the vacant p-orbital of the boron atom.
This adduct formation is a critical aspect of PBA's reactivity. For example, the interaction with amines to form a dative B-N bond is the basis for its use in dopamine (B1211576) sensors. researchgate.net In some cases, particularly with bulky Lewis acids and bases, the formation of a classical adduct is prevented by steric hindrance. This phenomenon leads to the formation of "Frustrated Lewis Pairs" (FLPs), which exhibit unique reactivity toward small molecules. wikipedia.orgbris.ac.uk While not forming a stable adduct, the underlying Lewis acid-base interaction is still the driving principle.
The strength of these interactions can be influenced by the electronic properties of both the boronic acid and the electron donor. Studies on 4-carbonylphenylboronic acid derivatives have shown that the electron-donating effects of substituents can influence photophysical properties, highlighting the significance of these intramolecular electronic interactions. acs.org
In the presence of nucleophiles, particularly in basic aqueous media, the trigonal planar boron center of phenylboronic acid can accept a pair of electrons to form a tetracoordinate, tetrahedral boronate anion. missouri.eduresearchgate.net This transformation is a key mechanistic step in many of its most important reactions, including the Suzuki-Miyaura cross-coupling reaction. missouri.edu
The reaction with a nucleophile (Nu⁻), such as a hydroxide ion (OH⁻), proceeds as follows:
C₆H₅B(OH)₂ + Nu⁻ ⇌ [C₆H₅B(OH)₂Nu]⁻
This equilibrium reaction converts the neutral, trigonal acid into a negatively charged, tetrahedral adduct. missouri.edu The formation of this boronate anion significantly increases the nucleophilicity of the phenyl group attached to the boron, facilitating its transfer to a metal center (transmetalation) in catalytic cycles. missouri.edu Theoretical studies have shown that the coordinate covalent bond in these borate (B1201080) complexes is relatively weak, yet strong enough to inhibit unimolecular dissociation. missouri.edu The stability and formation of these tetrahedral intermediates are influenced by factors such as pH, solvent, and the presence of nearby functional groups that can stabilize the anionic charge. semanticscholar.orgmsu.edu
Activation and Cleavage of Chemical Bonds mediated by Phenyl Boron Species
Phenylboronic acid and related boron compounds serve as potent mediators for the activation and cleavage of strong chemical bonds. This reactivity is harnessed in a variety of catalytic processes, enabling the functionalization of otherwise inert molecules. The electron-deficient nature of the boron center is again central to this capability, allowing it to interact with and polarize substrates, thereby lowering the activation energy for bond cleavage.
A significant advancement in metal-free catalysis has been the discovery that sterically hindered Lewis acid-base combinations, known as Frustrated Lewis Pairs (FLPs), can activate molecular hydrogen (H₂). wikipedia.org Boranes, including derivatives of phenylboronic acid, can function as the Lewis acidic component in these pairs. bris.ac.uk
In a typical FLP system, a bulky borane (B79455) and a bulky Lewis base (e.g., a phosphine) are mixed. Due to steric repulsion, they cannot form a classical adduct, leaving the Lewis acidic and basic sites available to interact with other molecules. wikipedia.org When exposed to dihydrogen, the Lewis acid and base act cooperatively to heterolytically cleave the H-H bond. The electron-deficient boron atom accepts a hydride (H⁻), while the electron-rich base accepts a proton (H⁺), resulting in the formation of a phosphonium-borate salt. wikipedia.orgbris.ac.uk
PCy₃ + B(C₆F₅)₃ + H₂ → [HPCy₃]⁺[HB(C₆F₅)₃]⁻
Computational studies have provided significant insight into this process, suggesting a synergistic mechanism involving electron transfers between the H₂ molecule and the preorganized Lewis centers. nih.govnih.gov Beyond FLPs, other boron species like antiaromatic pentaphenylboroles have been shown to activate H₂ directly, driven in part by the antiaromaticity of the borole (B14762680) ring, illustrating a distinct mechanism for H-H cleavage by a strong main group Lewis acid. nih.govjyu.fi
| Parameter | Value | Reference |
|---|---|---|
| Reaction Order (in borole) | First-order | nih.gov |
| Reaction Order (in H₂) | First-order | nih.gov |
| Activation Enthalpy (ΔH‡) | 34(8) kJ/mol | nih.gov |
| Activation Entropy (ΔS‡) | -146(25) J mol⁻¹ K⁻¹ | nih.gov |
| Kinetic Isotope Effect (kH/kD) | 1.10(5) | nih.gov |
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Transition metal-catalyzed C-H borylation has emerged as a primary method for converting inert C-H bonds into versatile C-B bonds. rsc.org In these reactions, a directing group installed on the substrate coordinates to a metal center (commonly iridium or palladium), positioning the catalyst in proximity to a specific C(sp²)-H or C(sp³)-H bond. rsc.orgnih.gov This directed C-H activation step is followed by borylation, typically using a diboron (B99234) reagent.
While phenylboronic acid is often the product of such reactions, boron-containing moieties can also serve as the directing group. wikipedia.orgrsc.org For example, pyrazolylaniline has been used as a temporary directing group attached to the boron atom of alkylboronic acids to guide an iridium catalyst for site-selective C(sp³)-H borylation at α-, β-, or γ-positions. nih.gov This boryl-directed strategy allows for the synthesis of complex polyborylated alkanes. nih.gov The regioselectivity in these reactions is controlled by the directing group, offering a complementary approach to sterically controlled borylations. rsc.orgresearchgate.net
The formation of boronic esters from boronic acids and diols is a reversible condensation reaction. wikipedia.orgchemicalbook.com The reverse reaction, the hydrolysis of boronic esters to regenerate the boronic acid and alcohol, is a crucial process, particularly in the context of dynamic covalent chemistry and drug delivery. semanticscholar.orgresearchgate.net
The hydrolysis mechanism is a multi-step process that is highly sensitive to environmental factors such as pH, temperature, solvent, and buffer composition. semanticscholar.orgtandfonline.com The process can proceed through different pathways, including a simple hydrolysis/re-esterification equilibrium or a more complex transesterification in the presence of other alcohols. researchgate.netrsc.org
Kinetic studies have revealed that the rate of hydrolysis is dependent on the initial concentration of organic modifiers in chromatographic systems and can be minimized by adjusting temperature and pH. tandfonline.com Furthermore, the structure of the diol and the boronic acid significantly impacts both the thermodynamics and kinetics of the ester bond. semanticscholar.org Research has also shown that proximal functional groups, such as amides, can act as internal catalysts, accelerating both the esterification and hydrolysis rates through a proposed solvent-insertion mechanism. nih.gov This catalytic effect underscores the complexity of the hydrolysis mechanism and its tunability through molecular design. semanticscholar.orgnih.gov
Kinetic and Thermodynamic Aspects of Phenyl Dihydrogen Orthoborate Reactions
The utility of this compound, commonly known as phenylboronic acid, in synthetic chemistry is deeply rooted in the favorable kinetics and thermodynamics of its reactions. The reactivity of the boron center is characterized by its Lewis acidic nature, stemming from an empty p-orbital on the sp²-hybridized boron atom. This allows for facile interaction with Lewis bases, initiating a wide array of chemical transformations.
A significant area of investigation has been the kinetics of esterification reactions with diols, which is fundamental to the use of phenylboronic acid as a protecting group and in the construction of sensors for saccharides. Kinetic studies have revealed that the reactivity of phenylboronic acid is highly dependent on the pH of the medium. In aqueous solutions, an equilibrium exists between the neutral trigonal acid, PhB(OH)₂, and its anionic tetrahedral boronate form, PhB(OH)₃⁻. Research has shown that the trigonal form is significantly more reactive than the boronate ion in reactions with diols.
For instance, in the reaction with ethylene (B1197577) glycol and propylene (B89431) glycol, the rate constants for the reaction of 3-nitrophenylboronic acid are several orders of magnitude greater than those for its corresponding boronate ion. This highlights the importance of the trigonal boron species as the primary reactive intermediate in these esterification processes.
The thermodynamics of this compound reactions have also been a subject of study. The standard enthalpy of formation (ΔfH⦵₂₉₈) for solid phenylboronic acid has been reported to be -719.6 kJ/mol, providing a key thermodynamic benchmark for this compound. wikipedia.org The formation of cyclic esters with diols is a thermodynamically driven process, often favored by the release of water, which can be removed to drive the equilibrium towards the product. The stability of the resulting boronic esters is a crucial factor in their application as protecting groups and in self-assembly processes.
Interactive Table: Kinetic Data for the Reaction of 3-Nitrophenylboronic Acid with Diols
| Reactant | Rate Constant (k) at 25°C |
| Ethylene Glycol | 1.0 x 10⁴ M⁻¹s⁻¹ |
| Propylene Glycol | 5.8 x 10³ M⁻¹s⁻¹ |
This table presents the rate constants for the reaction of the trigonal form of 3-nitrophenylboronic acid.
Stereochemical Control and Selectivity in Phenyl Boron-Mediated Transformations
The ability to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. This compound and its derivatives have proven to be valuable reagents and catalysts in a variety of stereoselective transformations. The stereoselectivity in these reactions is often dictated by the steric and electronic properties of the reactants and any chiral auxiliaries or catalysts employed.
A prominent example of stereochemical control is observed in the Petasis borono-Mannich reaction, a three-component reaction between a boronic acid, an amine, and a carbonyl compound. When chiral α-hydroxy aldehydes are used, the reaction often proceeds with a high degree of diastereoselectivity. The stereochemical outcome can be influenced by the formation of a cyclic intermediate, which directs the approach of the nucleophilic phenyl group from the boronic acid to one face of the iminium ion intermediate. For instance, the reaction of a chiral α-hydroxy aldehyde with an amine and phenylboronic acid can lead to the preferential formation of one diastereomer of the resulting β-amino alcohol. The diastereoselectivity of the Petasis reaction can be further enhanced through the use of chiral amines or chiral catalysts. nih.gov
Allylboron reagents derived from phenylboronic acid are also widely used in stereoselective additions to carbonyl compounds. The stereochemistry of the resulting homoallylic alcohol is determined by the geometry of the allylboron reagent and the chair-like transition state of the reaction. By using chiral auxiliaries on the boron atom, it is possible to achieve high levels of enantioselectivity in these additions.
The diastereoselectivity in these reactions is often rationalized by invoking Zimmerman-Traxler-like transition state models, where steric interactions are minimized. The choice of solvent and temperature can also play a crucial role in modulating the stereochemical outcome of these transformations.
Interactive Table: Diastereoselectivity in the Petasis Reaction
| Amine | Aldehyde | Boronic Acid | Diastereomeric Ratio (syn:anti) |
| Benzylamine | (R)-2-hydroxy-3-phenylpropanal | Phenylboronic Acid | >95:5 |
| (S)-α-Methylbenzylamine | Glyoxylic Acid | (E)-styrylboronic acid | 75:25 |
This table provides illustrative examples of the diastereoselectivity that can be achieved in the Petasis reaction under specific conditions.
Sophisticated Spectroscopic and Structural Characterization Techniques for Phenyl Dihydrogen Orthoborate Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Organoboron Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organoboron compounds, providing detailed information about the local chemical environment of various nuclei.
¹H, ¹³C, and ¹¹B NMR spectroscopy are routinely used in concert to determine the structure of phenyl dihydrogen orthoborate and its derivatives.
¹H NMR: The proton NMR spectrum of phenylboronic acid in DMSO-d6 typically shows distinct signals for the aromatic protons and the hydroxyl protons. The aromatic protons usually appear as multiplets in the range of δ 7.3-8.0 ppm. For instance, specific assignments have been reported at δ 7.994, 7.787, 7.390, and 7.330 ppm. chemicalbook.com The hydroxyl protons are also observable and their chemical shift can be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For a phenylboronic acid-citrate complex in DMSO-d6, representative chemical shifts have been reported at δ 178.93, 171.17, 132.17, 127.29, 76.47, and 42.03 ppm. raineslab.com
¹¹B NMR: Boron-11 NMR is particularly informative for studying organoboron compounds due to the wide chemical shift range and the sensitivity of the ¹¹B nucleus to its coordination environment. The chemical shift of the boron atom can readily distinguish between the trigonal planar (sp²) hybridized boronic acid and the tetrahedral (sp³) hybridized boronate ester or borate (B1201080). nsf.govnih.gov For phenylboronic acid, the ¹¹B NMR chemical shift is typically observed in the range of δ 28-30 ppm in acidic to neutral media, indicative of the sp² hybridized state. nsf.gov Upon increasing the pH or in the presence of diols, the chemical shift moves upfield, which is a clear indication of the formation of a tetracoordinate boronate species. nsf.govnih.gov For example, a phenylboronic acid–citrate complex in DMSO-d6 shows a ¹¹B NMR chemical shift at δ 8.66 ppm, reflecting the sp³ hybridized state. raineslab.com The ¹¹B NMR chemical shift range for organoboron compounds can be quite broad, from +100 to -120 ppm. northwestern.edu
| Nucleus | Compound/Complex | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| ¹H | Phenylboronic acid | DMSO-d6 | 7.994, 7.787, 7.390, 7.330 | chemicalbook.com |
| ¹³C | Phenylboronic acid-citrate complex | DMSO-d6 | 178.93, 171.17, 132.17, 127.29, 76.47, 42.03 | raineslab.com |
| ¹¹B | Phenylboronic acid (acidic/neutral) | - | 28-30 | nsf.gov |
| ¹¹B | Phenylboronic acid-citrate complex | DMSO-d6 | 8.66 | raineslab.com |
Isotopic labeling, particularly the substitution of hydrogen with deuterium (B1214612) (H/D exchange), is a valuable tool in mechanistic and structural studies of this compound. While detailed NMR studies focusing solely on H/D exchange for this specific compound are not extensively reported in the provided context, the use of deuterated phenylboronic acid has been mentioned in the context of infrared spectroscopy, indicating that such isotopic labeling is a known practice. researchgate.netcdnsciencepub.com In NMR spectroscopy, H/D exchange can be monitored by the disappearance of proton signals and changes in the coupling patterns of neighboring nuclei. This can provide insights into the acidity of the B-OH protons and their exchange rates with the solvent.
Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopic Analyses
Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic transitions within this compound and its analogs.
Infrared (IR) Spectroscopy: The IR spectrum of phenylboronic acid exhibits characteristic absorption bands. The O-H stretching vibrations of the hydroxyl groups are typically observed in the region of 3200-3400 cm⁻¹. The B-O asymmetric stretching vibration is a key feature and is found around 1345-1392 cm⁻¹. researchgate.netnist.gov Out-of-plane deformation vibrations of the benzene (B151609) ring and the O-B-O group are observed at lower frequencies, around 693 cm⁻¹ and 635 cm⁻¹, respectively. researchgate.net The spectrum of deuterated phenylboronic acid shows shifts in the O-H (now O-D) stretching frequencies, confirming their assignment. cdnsciencepub.com
UV-Vis Spectroscopy: The electronic absorption spectrum of phenylboronic acid in the ultraviolet-visible region provides information about the electronic transitions within the molecule. In a study of 5-bromo-2-ethoxyphenylboronic acid, the UV-Vis absorption spectrum was recorded in the range of 200-400 nm in ethanol (B145695) and water, indicating that phenylboronic acid derivatives exhibit absorption in this region. nih.gov These absorptions are typically due to π-π* transitions within the phenyl ring.
| Spectroscopic Technique | Vibrational Mode/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |
|---|---|---|---|
| Infrared (IR) | O-H stretch | 3200-3400 | - |
| Infrared (IR) | B-O asymmetric stretch | 1345-1392 | researchgate.netnist.gov |
| Infrared (IR) | C-C out-of-plane deformation (benzene ring) | ~693 | researchgate.net |
| Infrared (IR) | O-B-O out-of-plane deformation | ~635 | researchgate.net |
| UV-Vis | π-π* transitions | 200-400 | nih.gov |
Mass Spectrometry and Elemental Microanalysis in Compound Identification
Mass spectrometry and elemental microanalysis are essential for confirming the molecular weight and elemental composition of this compound and its derivatives.
Mass Spectrometry (MS): Mass spectrometry provides a precise determination of the molecular weight and can offer structural information through fragmentation patterns. Various ionization techniques can be employed. For instance, matrix-assisted laser desorption/ionization (MALDI) has been used in the analysis of glycated proteins that have been captured using phenylboronic acid-modified surfaces. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the sensitive quantitation of boronic acids, with methods capable of detecting compounds at pg/mL levels. sciex.com
Elemental Microanalysis: This technique provides the percentage composition of elements (carbon, hydrogen, etc.) in a sample. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to confirm the purity and identity of the compound. This is a standard characterization technique for newly synthesized compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of phenylboronic acid has been determined to be orthorhombic with the space group Iba2. cdnsciencepub.comresearchgate.net The crystal structure reveals that the molecules form dimeric units through hydrogen bonding between the hydroxyl groups of two molecules. cdnsciencepub.comresearchgate.netwikipedia.org These dimers are further connected into an extended hydrogen-bonded network. cdnsciencepub.comwikipedia.org The molecule is largely planar, with only a slight twist of the phenyl ring relative to the boronic acid group. wikipedia.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | cdnsciencepub.com |
| Space Group | Iba2 | researchgate.net |
| a (Å) | 17.9049(7) | cdnsciencepub.com |
| b (Å) | 15.3264(5) | cdnsciencepub.com |
| c (Å) | 9.8113(2) | cdnsciencepub.com |
| Z | 16 | cdnsciencepub.com |
| Mean B-O bond length (Å) | 1.371(7) | cdnsciencepub.com |
| Mean B-C bond length (Å) | 1.565(3) | cdnsciencepub.com |
| Mean C-C bond length (phenyl) (Å) | 1.394(11) | cdnsciencepub.com |
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. wikipedia.org It is used to determine the temperatures at which the compound decomposes. For phenylboronic acid and its derivatives, TGA can be used to study the dehydration process, where water is lost to form the corresponding boroxine (B1236090) (trimeric anhydride). mdpi.com Studies on the thermal stability of various aromatic boronic acids have been conducted to evaluate their potential as flame retardants. researchgate.netepa.gov
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC measure the difference in temperature between a sample and a reference as a function of temperature. These techniques are used to identify phase transitions such as melting, as well as exothermic or endothermic decomposition processes. DSC has been used to investigate the curing behaviors of polymers modified with phenylboronic acid. researchgate.net
Computational and Theoretical Chemistry Studies of Phenyl Dihydrogen Orthoborate Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the mechanisms of reactions involving phenylboronic acid, offering detailed energy profiles and structural information for reactants, transition states, and products.
DFT calculations have been instrumental in understanding complex catalytic cycles. For instance, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, DFT studies have mapped out the potential energy surfaces for different proposed mechanisms. acs.org Calculations at the BP86/6-31G* level of theory have been used to compare catalytic cycles starting from either a neutral Pd(0) complex or an anionic species. acs.org These studies revealed that both pathways have moderate activation energies, consistent with experimental observations, and that the transmetalation step, where the phenyl group is transferred from boron to palladium, proceeds through a transition state involving a bridging acetate (B1210297). acs.org
Similarly, the mechanism for the Rhodium-catalyzed hydroxymethylation of phenylboronic acids with paraformaldehyde has been investigated using DFT. researchgate.net These calculations helped to propose a Hayashi-type arylation mechanism and identified the rate-determining step as the hydrolysis of an Rh(I)-bound aryl intermediate. researchgate.net DFT has also been applied to catalyst-free reactions, such as the hydroxylation of arylboronic acids, revealing a nucleophilic reaction mechanism.
The insights gained from these DFT studies are crucial for optimizing reaction conditions and designing more efficient catalysts. By providing a step-by-step view of the reaction pathway, DFT helps chemists understand the roles of various components, including catalysts, bases, and solvents.
Table 1: Selected DFT Studies on Reaction Mechanisms Involving Phenylboronic Acid
| Reaction Type | Key Mechanistic Insight from DFT | Reference |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Elucidation of neutral and anionic catalytic cycles; identification of a bridging acetate in the transmetalation transition state. | acs.org |
| Rh-catalyzed Hydroxymethylation | Proposal of a Hayashi-type arylation mechanism; identification of the hydrolysis of an Rh(I)-aryl intermediate as the rate-determining step. | researchgate.net |
| Palladium-catalyzed Cross-Coupling | Comparative modeling of pathways involving different intermediates, providing rationale for regioselectivity and side-product formation. | mdpi.com |
Electronic Structure and Bonding Analysis of Phenyl Boron Compounds
Understanding the electronic structure and nature of chemical bonds in phenyl boron compounds is fundamental to explaining their reactivity and physical properties. The boron atom in phenylboronic acid possesses a vacant p-orbital, which significantly influences its behavior as a Lewis acid and its participation in π-conjugation.
Theoretical investigations have detailed the electronic transitions and molecular orbitals of phenylboronic acid derivatives. lodz.pl The hybridization of the boron atom can change from sp² (trigonal planar) in the neutral acid to sp³ (tetrahedral) upon binding a Lewis base or at alkaline pH. lodz.pl This change dramatically alters the electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) shows that electronic excitations can involve charge transfer from the phenyl ring or substituents to the boron center. lodz.plrsc.org For instance, in 3-aminophenylboronic acid, the HOMO is localized on the phenyl ring and the amino group, while the LUMO is centered on the boronic acid moiety, indicating a charge transfer character for the S0→S1 transition. lodz.pl
Table 2: Calculated Electronic Properties of Phenylboronic Acid Derivatives
| Compound/System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 3-Aminophenylboronic Acid | DFT/TD-DFT | S0→S1 excitation involves charge transfer from the amino group and phenyl ring to the boronic group. | lodz.pl |
| Tetraphenylborate (B1193919) Salts | DFT | Evidence for a twisted intramolecular charge transfer (TICT) state and extended π-orbital coupling between aryl groups in the excited state. | rsc.org |
| Fluorinated Phenylboronic Acids | DFT | Intramolecular O-H···F hydrogen bonds are formed in ortho-fluorophenylboronic acids. | mdpi.com |
Molecular Modeling and Simulation Approaches for Intermolecular Interactions
Phenylboronic acid is well-known for its ability to form reversible covalent bonds with diols, a property that is exploited in sensors and for molecular recognition. Molecular modeling and simulation techniques are pivotal in studying these non-covalent and covalent interactions.
Molecular docking and dynamics simulations have been used to investigate the binding of phenylboronic acid derivatives to various biological targets, including sugars and proteins. nih.govnih.govmdpi.com These studies can predict the preferred binding sites, binding affinities, and the specific intermolecular forces at play, such as hydrogen bonds and van der Waals interactions. For example, modeling the interaction between phenylboronic acid and sialic acid, a sugar overexpressed on cancer cells, confirmed that binding occurs at the glycerol (B35011) side chain at physiological pH, with the C8-C9 boronate complex being the most energetically favorable. nih.govacs.org
These simulations provide a dynamic picture of the binding process. The binding affinity of phenylboronic acid with various monosaccharides and disaccharides has been computationally estimated and correlated with experimental data from fluorescence quenching. nih.gov Furthermore, molecular docking has been employed to understand the inhibitory profile of phenylboronic acids against enzymes like β-lactamases, guiding the design of more potent and selective inhibitors. mdpi.com The calculations can rationalize why certain substitutions on the phenyl ring enhance or diminish binding affinity by identifying specific interactions within the enzyme's binding pocket. mdpi.com
Prediction and Interpretation of Spectroscopic Signatures
Computational chemistry provides a powerful means to predict and interpret spectroscopic data, offering a direct link between molecular structure and experimental spectra. For phenyl dihydrogen orthoborate, theoretical calculations of NMR and IR spectra have proven particularly valuable.
DFT calculations can accurately predict the vibrational frequencies observed in IR spectra. By computing the harmonic frequencies and applying appropriate scaling factors, a theoretical spectrum can be generated that closely matches the experimental one. This allows for confident assignment of specific bands to particular vibrational modes of the molecule. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govsonar.ch These calculations are highly sensitive to the molecular geometry and electronic environment around each nucleus. For boron-containing compounds, ¹¹B NMR is a key characterization technique. acs.org Theoretical calculations have been used to correlate the ¹¹B chemical shift with the electronic properties and coordination state of the boron atom (trigonal vs. tetrahedral). nih.govnsf.gov For example, the change in hybridization from sp² to sp³ upon diol binding leads to a characteristic upfield shift in the ¹¹B NMR spectrum, a feature that can be reproduced and rationalized by quantum chemical calculations. nsf.gov The accurate prediction of proton (¹H) and carbon (¹³C) NMR spectra also aids in detailed structural elucidation. nih.gov
Table 3: Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Technique | System | Computational Approach | Key Correlation/Insight | Reference |
|---|---|---|---|---|
| ¹H, ¹³C, ¹¹B NMR & IR | Diindolylmethane-phenylboronic acids | DFT (B3LYP/6-311++G(d,p)), GIAO | Good correlation between experimental and scaled theoretical wavenumbers and chemical shifts. | nih.gov |
| ¹¹B NMR | Phenylboronic acid–diol condensations | DFT | Calculation of chemical shifts for sp² and sp³ boron species, explaining the observed spectral changes upon ester formation. | nsf.gov |
| ¹H NMR | Organic Molecules | DFT (WP04/cc-pVDZ) | Development of a robust procedure for computing scaled chemical shift values for accurate spectra prediction. | sonar.ch |
Quantum Chemical Studies of Dihydrogen and σ-Bond Activation
The activation of small molecules, particularly dihydrogen (H₂) and other σ-bonds, by main-group elements is a field of intense research, challenging the traditional dominance of transition metals. Quantum chemical studies have been at the forefront of this research, providing fundamental understanding and predictive power. While phenylboronic acid itself is not a primary agent for H₂ activation, theoretical studies on related boranes and boron-containing systems are highly relevant.
A major breakthrough was the concept of "Frustrated Lewis Pairs" (FLPs), where a sterically hindered Lewis acid (like a borane) and a Lewis base cooperatively activate H₂. researchgate.net DFT calculations have been essential in exploring the reaction mechanism, showing that the FLP creates a polarized environment that facilitates the heterolytic cleavage of the H-H bond. bohrium.com
Quantum chemical studies have also explored H₂ and σ-bond activation by other boron systems.
Electron-Deficient Boranes : Calculations on boranes like B(C₆F₅)₃ have shown they can activate Si-H and H-H bonds, often proceeding through a σ-bond metathesis mechanism. acs.orgresearchgate.net
Antiaromatic Boroles : DFT computations revealed that the reaction of antiaromatic boroles with H₂ is thermodynamically driven by the disruption of antiaromaticity in the borole (B14762680) ring, providing a novel pathway for metal-free hydrogen splitting. acs.orgjyu.fi
Boron Cations : High-level ab initio calculations on the addition of H₂ to boron cations (B⁺) have modeled the elementary steps of hydrogen storage, determining activation barriers for insertion reactions and highlighting the role of quantum tunneling. rsc.org
Metal-Boron Systems : Theoretical studies on complexes containing metal-boron bonds show that the boron's empty p-orbital can be intimately involved in C-H bond activation by lowering the energy of the transition state through electron acceptance from the metal. acs.orgnih.gov
These computational studies not only explain experimental observations but also guide the rational design of new main-group catalysts for hydrogenation and other transformations involving σ-bond activation. researchgate.net
Advanced Applications in Synthetic Organic Chemistry Utilizing Phenyl Dihydrogen Orthoborate
Role as a Key Building Block in Complex Organic Synthesis
Phenylboronic acid and its derivatives are fundamental building blocks in the synthesis of complex organic molecules. acs.org Their stability in protic and aqueous media, coupled with their commercial availability, makes them attractive reagents for constructing intricate molecular architectures. taylorandfrancis.com The carbon-boron bond within these compounds provides a reactive handle for a vast array of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.comwikipedia.org
The construction of pharmaceuticals and agrochemicals often involves the precise assembly of complex molecular frameworks, a process where phenylboronic acid plays a crucial role. nbinno.comvu.nl It is frequently employed in palladium-catalyzed cross-coupling reactions to forge essential carbon-carbon bonds needed for these bioactive molecules. nbinno.comnbinno.com For example, sophisticated phenylboronic acid derivatives serve as key intermediates in the synthesis of modern drugs. nbinno.comnbinno.com The compound (4-(2-Pyridylcarbamoyl)phenyl)boronic acid is a vital intermediate in the production of the oncology drug Acalabrutinib. nbinno.com Similarly, (2-(N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)sulfamoyl)phenyl)boronic acid is an established intermediate for synthesizing Sparsentan. nbinno.com The versatility of phenylboronic acid allows for the introduction of the phenyl group into a wide range of organic substrates, facilitating the creation of the core structures found in many pharmaceutical and agrochemical products. researchgate.netnih.gov
Catalytic and Stoichiometric Applications in Organic Transformations
Beyond its role as a structural precursor, phenyl dihydrogen orthoborate exhibits significant utility in both catalytic and stoichiometric capacities. chemicalbook.comorganic-chemistry.org Its applications range from being a crucial component in transition metal-catalyzed reactions to acting as a metal-free catalyst in its own right. chemicalbook.comnih.govnih.gov
Phenylboronic acid is most famously used as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgchemicalbook.commdpi.com This palladium-catalyzed reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. researchgate.netmdpi.com In this reaction, phenylboronic acid serves as the source of a phenyl group, which is transferred to another molecule to create biaryls, phenyl alkenes, or other complex structures. wikipedia.orgchemicalbook.com The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. mdpi.comnih.gov The presence of a base is crucial for the transmetalation step. tandfonline.com This reaction is highly valued in the pharmaceutical and agrochemical industries for its efficiency, functional group tolerance, and the commercial availability of a vast array of boronic acids. vu.nlnbinno.com
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Involving Phenylboronic Acid
| Aryl Halide | Catalyst | Base | Solvent | Product | Yield | Reference |
| Iodobenzene | PdCl2/PAM | K2CO3 | Ethanol (B145695) | Biphenyl | 98% | researchgate.net |
| Bromobenzene | PdCl2/PAM | K2CO3 | Ethanol | Biphenyl | 96% | researchgate.net |
| 4-Iodotoluene | PdCl2/PAM | K2CO3 | Ethanol | 4-Methylbiphenyl | 97% | researchgate.net |
| 1-Iodo-4-nitrobenzene | PdCl2/PAM | K2CO3 | Ethanol | 4-Nitrobiphenyl | 95% | researchgate.net |
| Iodobenzene | Pd/PAM | K2CO3 | Ethanol | Biphenyl | Excellent | researchgate.net |
| Bromobenzene | Pd-H-Beta Zeolite | K2CO3 | Ethanol | Biphenyl | 96% | nih.gov |
While phenylboronic acid is not typically used as a direct hydroborating agent for simple alkenes—a role usually filled by borane (B79455) (BH3) and its derivatives—the field of boron chemistry is interconnected. masterorganicchemistry.comwikipedia.orgchemistrysteps.com Hydroboration is a fundamental process that creates organoboranes, which can then be used in subsequent reactions like the Suzuki-Miyaura coupling. masterorganicchemistry.comwikipedia.org
More directly relevant is the involvement of organoboron compounds in carboboration reactions. wikipedia.org Carboboration is a reaction where both a carbon and a boron moiety add across a double or triple bond. wikipedia.org This process forms a new carbon-carbon bond and a carbon-boron bond simultaneously, yielding a more complex organoborane product that is ready for further functionalization, such as oxidation or cross-coupling reactions. wikipedia.org While traditional methods often require highly reactive organometallics, modern variations can utilize boronic acids or their derivatives under catalytic conditions. wikipedia.org
In a shift away from transition-metal-based systems, phenylboronic acid and related organoboron compounds are emerging as effective metal-free catalysts and promoters for various organic transformations. nih.govnih.govnih.gov This approach aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. nih.gov
Arylboronic acids can catalyze dehydrative reactions, such as the C-alkylation of 1,3-diketones with benzylic alcohols, forming new C-C bonds with water as the only byproduct. acs.org In some systems, an arylboronic acid, in combination with a co-catalyst like oxalic acid, can form a potent Brønsted acid in situ, which then promotes the reaction. acs.org Furthermore, an efficient and sustainable metal-free strategy has been developed for the ipso-functionalization of phenylboronic acids using graphite (B72142) as a carbocatalyst and air as the oxidant. nih.gov This method allows for the conversion of the C-B bond into C-O, C-N, and C-X bonds, producing valuable compounds like phenols, anilines, and haloarenes without the need for metals, ligands, or harsh oxidants. nih.gov
Table 2: Selected Metal-Free Reactions Involving Phenylboronic Acid
| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Reference |
| ipso-Hydroxylation | Phenylboronic acid, Air | Graphite | Phenol (B47542) | nih.gov |
| ipso-Amination | Phenylboronic acid, Aniline, Air | Graphite | Diphenylamine | nih.gov |
| Dehydrative C-Alkylation | Benzylic alcohol, 1,3-Diketone | Arylboronic acid / Oxalic acid | C-Alkylated diketone | acs.org |
| Dehydrative Allylation | Benzylic alcohol, Allyltrimethylsilane | Arylboronic acid / Oxalic acid | Allylated arene | acs.org |
| Arylation of Allylic Alcohols | Allylic alcohol, Arylboronic acid | B(C6F5)3 | Arylated alkene | nih.gov |
Frustrated Lewis Pair (FLP) chemistry represents a paradigm shift in catalysis, where the activation of small molecules is achieved by main-group elements rather than transition metals. nih.gov An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgacsgcipr.org This "frustrated" state leaves the reactivity of both the acid and base available to interact with a third substrate molecule. nih.gov
Boron compounds, particularly sterically encumbered and strongly Lewis acidic boranes like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are frequently used as the Lewis acid component in FLPs. wikipedia.orgwikipedia.org These boron-based FLPs have demonstrated remarkable reactivity, most notably in the heterolytic cleavage of molecular hydrogen (H2), enabling metal-free hydrogenations of a variety of substrates, including imines, enamines, and alkynes. nih.govwikipedia.org The Lewis acidic boron atom and the Lewis basic site (often a bulky phosphine) cooperatively bind to the substrate, facilitating its transformation. mdpi.com While this compound itself is not typically the Lewis acid used in classic FLP hydrogenations due to its lower Lewis acidity compared to perfluorinated boranes, its chemistry is foundational to the understanding of organoboron Lewis acids that are central to FLP catalysis. wikipedia.orguzh.ch
Development of New Reagents for Small Molecule Activation
The activation of small, abundant, and relatively inert molecules such as dihydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄) is a paramount goal in chemistry, with implications for energy and sustainable synthesis. Boron compounds, particularly those with Lewis acidic character, have emerged as promising candidates for "frustrated Lewis pair" (FLP) chemistry, which enables the activation of such small molecules.
The potential of this compound in this context remains unexplored. Theoretical studies and experimental investigations would be necessary to determine if the electronic properties of the phenoxy group and the hydroxyl substituents on the boron atom could lead to the development of novel FLPs or other catalytic systems for small molecule activation.
Table 1: Comparison of this compound and Phenylboronic Acid
| Feature | This compound | Phenylboronic Acid |
| Chemical Formula | C₆H₇BO₃ | C₆H₇BO₂ |
| Structure | Ph-O-B(OH)₂ | Ph-B(OH)₂ |
| Key Bond | Phenyl group attached to Oxygen | Phenyl group attached to Boron |
| Reported Applications in Advanced Synthesis | No specific data found | Extensively used in Suzuki-Miyaura coupling, Chan-Lam coupling, as a protecting group, and in sensor applications. |
Detailed Research Findings:
Emerging Contributions to Materials Science and Engineering Through Phenyl Dihydrogen Orthoborate Derivatives
Design and Synthesis of Functional Materials Incorporating Boron Moieties
The creation of functional materials incorporating boron hinges on precise synthetic strategies that introduce boron atoms into organic molecular structures. Organoboron chemistry provides a versatile toolkit for these syntheses. A primary method involves the functionalization of boronic acids, which serve as key building blocks. For instance, boronic acids can be converted into potassium organotrifluoroborate salts or MIDA boronate esters, which act as stable, protected forms that can be used in subsequent reactions like the Suzuki-Miyaura cross-coupling.
Another significant approach is the synthesis of borazine (B1220974) (B₃N₃H₆), a planar six-membered ring of alternating boron and nitrogen atoms that is isoelectronic and isostructural with benzene (B151609). Initial synthesis involved the thermal decomposition of an adduct formed from ammonia (B1221849) (NH₃) and diborane (B8814927) (B₂H₆). Modern methods have improved upon this, such as the reduction of B-trichloroborazine using lithium borohydride (B1222165) (LiBH₄), which offers higher yields. These borazine rings can be incorporated into larger conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs), to create novel materials.
Hydroboration polymerization is another key technique used to synthesize polymers with boron atoms in the main chain. This method allows for the creation of reactive organoboron polymers that can be further functionalized. The design of these materials often focuses on engineering the chemical bonds and spaces around the boron atom to control the properties of its vacant p-orbital, thereby tuning the material's electronic and optical characteristics.
| Synthesis Strategy | Precursors | Key Features | Resulting Material Type |
| Boronic Acid Functionalization | Phenylboronic acid, N-methyliminodiacetic acid | Creates stable MIDA boronate esters for controlled reactions. | Building blocks for polymers and small molecules. |
| Borazine Synthesis | Diborane, Ammonia; B-trichloroborazine, LiBH₄ | Forms a B-N ring analogous to benzene. | Borazine-doped PAHs, conjugated systems. |
| Hydroboration Polymerization | Arylborane, Aromatic diyne | Incorporates boron atoms directly into the polymer backbone. | π-Conjugated organoboron polymers. |
| Post-functionalization of B-doped PAHs | Dihydroxy-diboraperylenes | Allows for the introduction of various aryl substituents onto a pre-formed boron-containing core. | Helical and functionalized B-doped PAHs. |
Applications in Optoelectronic Devices and Sensor Technologies
The electron-deficient nature of three-coordinate boron makes its derivatives highly effective π-acceptors when incorporated into conjugated organic molecules. This property is extensively utilized in the development of advanced optoelectronic devices, particularly organic light-emitting diodes (OLEDs). Organoboron compounds can function as efficient electron-transport layers or as emissive materials themselves. The incorporation of boron can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for device performance. Materials exhibiting thermally activated delayed fluorescence (TADF) are of particular interest for next-generation OLEDs, and boron-based chromophores are being actively investigated for this purpose due to their ability to facilitate efficient reverse intersystem crossing (RISC).
In sensor technology, phenylboronic acid derivatives are widely used as recognition elements. Their ability to reversibly bind with compounds containing cis-diol groups, such as saccharides, forms the basis of many glucose sensors. This interaction involves the formation of a cyclic boronate ester in alkaline aqueous solutions. Beyond diols, the Lewis acidic character of boron allows these compounds to react with nucleophiles like fluoride (B91410) (F⁻) and cyanide (CN⁻) ions, enabling the development of colorimetric and fluorescent sensors for these analytes. Furthermore, the oxidation of phenylboronate (B1261982) compounds by hydrogen peroxide (H₂O₂) provides a detection mechanism for this important biological molecule.
| Application | Compound Type | Principle of Operation | Performance Highlight |
| OLEDs (Emissive Layer) | Boron-doped PAHs (e.g., 2DAC-Mes₃B) | Boron acts as an electron acceptor, narrowing the HOMO-LUMO gap and promoting visible fluorescence. | Sky-blue device achieved a maximum external quantum efficiency (EQE) of 21.6% at 492 nm. |
| OLEDs (Electron Transport) | Organoboron-containing polymers | The electron-deficient boron enhances electron-carrier abilities. | Efficient electron transport layers in electroluminescent devices. |
| Glucose Sensing | Phenylboronic acid derivatives | Reversible covalent binding with cis-diol groups of glucose to form cyclic esters. | Used to modify sensor electrodes for label-free detection. |
| Anion Sensing (F⁻, CN⁻) | Multifunctional Schiff bases with boron moieties | Lewis acid-base interaction between boron and the anion leads to a colorimetric or fluorescent response. | Enables detection of anions in aqueous media. |
| H₂O₂ Detection | Phenylboronate compounds | Oxidation of the boronate to phenol (B47542) by H₂O₂ results in a detectable signal. | Provides a basis for hydrogen peroxide determination. |
Integration of Organoboron Compounds into Polymeric Systems
The integration of organoboron compounds into polymers creates macromolecules with unique properties and functionalities. A significant challenge in this field is the instability of many organoboron compounds in air or aqueous conditions. A successful strategy to overcome this is the use of N-coordinated organoboron compounds, where a dative bond from a nitrogen atom to the boron center enhances stability. This allows for more controlled polymerization processes, such as atom transfer radical polymerization (ATRP), without the side reactions associated with other methods.
π-conjugated polymers containing boron are of particular interest due to their electronic properties. The vacant p-orbital of the boron atom can participate in the π-delocalization along the polymer backbone, creating materials with electron-accepting capabilities. These polymers have shown promise in optoelectronics for their intense photoluminescence and n-type electro-conductance.
Boronic acid-containing polymers are also highly versatile. They can be synthesized through various organoboron-mediated polymerization techniques, including free radical polymerization, Lewis pair polymerization, and ionic polymerization. The resulting polymers can have diverse topologies, such as linear, block, cyclic, or graft structures, and are used in applications ranging from materials science to medicine.
| Polymer Type | Synthesis Method | Key Feature | Potential Application |
| N-Coordinated Boronate Polymers | ATRP of monomers with MIDA boronate esters | Enhanced air and moisture stability due to N→B dative bond. | Platforms for post-polymerization modification (e.g., Suzuki-Miyaura coupling). |
| π-Conjugated Organoboron Polymers | Hydroboration polymerization of arylborane with diyne | Extension of π-delocalization through the vacant p-orbital of boron. | Electron-transport layers in OLEDs, functional optical materials. |
| Reactive Organoboron Polymers | Hydroboration polymerization | Boron atoms in the main chain can be transformed to introduce other functional groups. | Synthesis of a wide variety of functionalized polymers. |
Boron-Doped Polyaromatic Hydrocarbons for Advanced Materials
Incorporating sp²-hybridized boron atoms into the carbon lattice of polycyclic aromatic hydrocarbons (PAHs) is a powerful strategy for tuning their electronic properties. This "boron doping" is akin to oxidative doping because boron has one less valence electron than carbon, introducing a vacant pz orbital into the π-system. The result is a boron-doped PAH (B-PAH) with a significantly lowered LUMO energy level and a narrowed HOMO-LUMO gap. These characteristics make B-PAHs strong electron acceptors and Lewis acids, and they often exhibit strong fluorescence in the visible spectrum.
The synthesis of B-PAHs has seen significant breakthroughs, allowing for the creation of structures designed for specific tasks. For example, fully fused B-PAHs, where the boron atom is embedded in the inner position of the skeleton, exhibit high chemical stability and a planar geometry that encourages π-stacking. Some B-PAHs exhibit reversible reduction events at remarkably mild potentials, indicating their strong electron-accepting nature. The charge transport properties of these materials are also being explored, with theoretical studies suggesting that boron doping can enhance charge mobility, making them promising candidates for high-performance organic field-effect transistors.
| B-Doped PAH System | Key Property | Research Finding |
| Perylene-Based B-PAHs | Enhanced Charge Transport | Theoretical calculations show that charge mobility in singly boron-doped PAHs can reach ~10⁻² cm² V⁻¹ s⁻¹. |
| 3,9-Diboraperylenes | Facile Reduction | Exhibit two reversible reductions, with the first occurring between -1.04 and -1.13 V vs. Fc⁺/Fc. |
| Helical B-Doped PAH | High Fluorescence | A helical B-PAH showed a high fluorescence quantum yield (ΦF) of 0.73. |
| Fully Fused B-PAHs | Self-Assembly | An amphiphilic derivative formed sheet-like aggregates in aqueous media, with assembly controllable by external stimuli. |
Development of Boron-Containing Ionic Liquids and Electrolytes
Ionic liquids (ILs) are salts with melting points below 100 °C, and their development is a major area of materials research. Incorporating boron into their structure, typically as part of the anion, can impart exceptional stability. Boron cage ionic liquids (BCILs), which feature polyhedral boron cages as the anionic component, are being developed for applications such as electrolytes in electrochemical devices. These BCILs combine the negligible vapor pressure and high ionic conductivity of standard ILs with the inherent stability of boron-cage anions.
The combination of boron cluster anions, such as [B₁₀Cl₁₀]²⁻ or [B₁₂Cl₁₂]²⁻, with common IL cations like 1-alkyl-3-methylimidazolium ([Cₙmim]⁺) has produced a new class of ILs. These salts can exhibit extremely high thermal stability; for instance, [C₂mim]₂[B₁₂Cl₁₂] begins to decompose only above 480 °C. The properties of these ILs, including melting point and viscosity, can be tuned by changing the alkyl chain length on the cation or the structure of the boron cluster anion.
More recently, lithium borate (B1201080) ionic liquids have been designed as single-component electrolytes for lithium batteries. These ILs are based on a central tetracoordinate boron atom with asymmetric substituents. Optimized versions show high ionic conductivity (>10⁻⁴ S cm⁻¹ at 25 °C) and good electrochemical stability, demonstrating their potential to improve battery performance and safety.
| Boron-Containing IL Type | Anion Structure | Key Property | Application |
| Boron Cage Ionic Liquids (BCILs) | Polyhedral boron cages | Exceptional chemical and thermal stability. | Electrolytes for electrochemical devices. |
| Imidazolium-Boron Cluster Salts | Dianions like [B₁₀Cl₁₀]²⁻ and [B₁₂Cl₁₂]²⁻ | High thermal stability (decomposition >480 °C). | Thermally stable fluids and liquid crystals. |
| [Co(C₂B₉H₁₁)₂]⁻ Based ILs | Cobaltabis(dicarbollide) | Form room temperature ionic liquids with low glass transition temperatures (≥ -34 °C). | Low-viscosity electrochemical media. |
| Lithium Borate ILs | Asymmetrically substituted tetracoordinate borate | Single-component electrolyte with high ionic conductivity (>10⁻⁴ S cm⁻¹ at 25 °C). | Electrolytes for lithium-metal batteries. |
Future Research Directions and Unresolved Challenges in Phenyl Dihydrogen Orthoborate Chemistry
Strategic Advancements in Sustainable Synthetic Methodologies
Traditional syntheses of phenylboronic acid often rely on organometallic reagents like phenylmagnesium bromide or phenyllithium with borate (B1201080) esters. georganics.skchemicalbook.com While effective, these methods can involve hazardous reagents and generate significant waste, prompting a shift towards more sustainable and economical alternatives. Future research is increasingly directed at developing greener synthetic routes that minimize environmental impact.
Key areas of advancement include:
Catalytic Borylation of Benzene (B151609): Direct C-H borylation of benzene and its derivatives using transition metal catalysts represents a highly atom-economical approach. Research efforts are focused on discovering more efficient and selective catalysts that can operate under milder conditions, reducing energy consumption and by-product formation.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. The development of flow-based methods for PBA synthesis can lead to improved process control, reduced reaction times, and minimized waste streams.
Bio-inspired Catalysis: Exploring enzymatic or biomimetic systems for the synthesis of organoboron compounds is an emerging area. While still in its infancy, this approach could lead to highly selective and environmentally benign synthetic pathways.
Alternative Boron Sources: Investigating the use of less conventional and more sustainable boron sources beyond traditional borate esters is crucial for long-term viability.
Table 1: Comparison of Synthetic Methodologies for Phenylboronic Acid
| Method | Reagents | Advantages | Challenges |
| Grignard Reaction | Phenylmagnesium bromide, Trimethyl borate | High yield, well-established | Moisture sensitive, hazardous Grignard reagent, stoichiometric waste |
| Organolithium Reaction | Phenyllithium, Borate ester | Alternative to Grignard | Expensive and hazardous organolithium reagents |
| Catalytic C-H Borylation | Benzene, Diboronyl reagents, Transition metal catalyst | High atom economy, direct functionalization | Catalyst cost and stability, regioselectivity control |
| Flow Synthesis | Continuous feed of reagents | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |
Exploration of Unprecedented Reactivity and Catalytic Cycles
Beyond its role in cross-coupling reactions, the unique electronic properties of the boronic acid group offer a platform for discovering novel chemical transformations. The empty p-orbital on the boron atom makes it a mild Lewis acid and enables unique interactions and reaction pathways. chemicalbook.comwikipedia.org
Future explorations in this domain include:
Novel Catalytic Activities: Research has shown that gold nanoclusters can catalyze the dehydration of phenylboronic acid to its corresponding boroxine (B1236090), highlighting the potential for discovering new catalytic systems for boron-related transformations. nih.govresearchgate.net Further investigation into the catalytic properties of various nanomaterials in reactions involving PBA is a promising avenue.
Photoredox and Electrochemical Reactions: Integrating phenylboronic acid into photoredox and electrochemical catalytic cycles could unlock new reactivity patterns. These methods allow for the generation of radical intermediates under mild conditions, potentially leading to novel bond-forming strategies that are inaccessible through traditional thermal methods.
Frustrated Lewis Pair (FLP) Chemistry: The Lewis acidic nature of phenylboronic acid can be exploited in the context of FLP chemistry. Combining PBA with a sterically hindered Lewis base can enable the activation of small molecules like H₂, CO₂, and others, opening doors to new catalytic reductions and functionalizations.
Boron-Mediated Polymerization: The dynamic covalent chemistry of boronic esters, formed from the reaction of phenylboronic acid with diols, is being explored for the development of self-healing polymers, vitrimers, and responsive materials. georganics.sk Future work will focus on expanding the scope of monomers and polymerization techniques.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Key applications and future directions include:
Reaction Prediction and Optimization: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations involving phenylboronic acid. digitellinc.com These models can help chemists identify the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and selectivity, significantly reducing the number of experiments required. illinois.edu
Catalyst and Ligand Design: Machine learning can guide the design of new catalysts and ligands for reactions utilizing PBA. By identifying key structural descriptors that correlate with high catalytic activity, ML models can propose novel molecular structures for synthesis and testing, accelerating the development of more efficient catalytic systems. researchgate.net
De Novo Molecular Design: AI can be used to design novel boronic acid derivatives with specific desired properties, such as enhanced biological activity or improved material characteristics. This is particularly relevant in drug discovery, where boron-containing compounds, including benzoxaboroles, are showing significant therapeutic potential. nih.govmdpi.com
Automated Synthesis: The integration of AI with robotic synthesis platforms, like "molecule-making machines," enables the automated discovery and optimization of chemical reactions. illinois.eduibm.com This approach can systematically explore a vast reaction space for PBA chemistry, uncovering new reactivity and general reaction conditions. illinois.edu
Refinement of Computational Models for Predictive Chemistry
Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules like phenylboronic acid. As computational power increases, so does the accuracy and predictive power of these models, allowing for a deeper understanding of complex chemical phenomena.
Future research will focus on:
Accurate pKa Prediction: The acidity (pKa) of a boronic acid is critical to its reactivity and binding affinity. acs.org While computational methods can estimate pKa, accurately predicting these values for a wide range of substituted arylboronic acids remains a challenge. mdpi.com Refining theoretical models to better account for solvent effects and conformational flexibility will lead to more reliable predictions.
Modeling Reaction Mechanisms and Selectivity: Density Functional Theory (DFT) and other quantum mechanical methods are used to model the transition states and reaction pathways of processes involving PBA. Future work will involve developing more accurate and computationally efficient models to predict enantioselectivity in asymmetric catalysis and regioselectivity in complex reactions, guiding the design of more effective synthetic strategies.
Understanding Non-Covalent Interactions: The interactions of the boronic acid moiety with other functional groups, solvents, and biological targets are often governed by subtle non-covalent forces. Improving computational models to accurately describe these interactions is crucial for designing selective sensors, drug candidates, and functional materials.
Simulating Dynamic Systems: The reversible nature of boronic ester formation is key to many of its applications in materials science and chemical biology. Developing robust computational models to simulate the dynamics of these systems will aid in the design of materials with tailored responsive properties.
Addressing Scalability and Environmental Considerations in Boron Compound Applications
As the applications of phenylboronic acid and other organoboron compounds expand, it is imperative to address the challenges associated with their large-scale production and environmental impact. dergipark.org.tr A life cycle assessment (LCA) approach is necessary to understand the full environmental footprint, from raw material extraction to final product disposal. mdpi.comresearchgate.net
Unresolved challenges and future directions include:
Sustainable Boron Sourcing: Boron is a naturally occurring element, but its extraction and processing can have environmental consequences, including impacts on water and soil. dergipark.org.trnih.gov Research into more sustainable mining practices and the recycling of boron from waste streams is essential for the long-term sustainability of boron chemistry.
Toxicity and Ecotoxicity: While boron is an essential micronutrient for plants, high concentrations can be toxic. nih.gov The potential aquatic toxicity of boron compounds requires careful management of industrial effluents. nih.gov Further research is needed to fully understand the long-term environmental fate and potential toxicity of various organoboron compounds and to design next-generation molecules with improved environmental profiles.
Circular Economy for Boron: Developing a circular economy for boron, where boron-containing products are recycled or repurposed at the end of their life, is a key long-term goal. This includes developing methods to recover boron from glass, ceramics, and other industrial products.
Q & A
Q. What are the established synthesis routes for phenyl dihydrogen orthoborate, and what critical parameters must be controlled during the reaction?
this compound can be synthesized via esterification of phenol with boric acid in a 1:1 molar ratio under azeotropic conditions. Refluxing toluene is used to remove water, followed by distillation to isolate the crystalline product. Key parameters include maintaining a strict stoichiometric ratio, temperature control during azeotropic distillation (to prevent decomposition), and ensuring anhydrous conditions to avoid hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral interpretations validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (particularly B and H NMR) is critical for identifying boron coordination and proton environments. Fourier-transform infrared (FTIR) spectroscopy can confirm B-O and B-O-C bond formation. X-ray diffraction (XRD) is recommended for structural elucidation. Validation involves comparing spectral data with known borate esters and computational simulations (e.g., density functional theory) to resolve ambiguities in dynamic equilibria .
Q. How does the steric and electronic environment of the phenyl group influence the stability of this compound in solution?
The phenyl group’s electron-withdrawing nature stabilizes the borate anion through resonance effects, while steric hindrance reduces hydrolysis susceptibility. Stability in polar solvents (e.g., ethanol) can be assessed via pH-dependent B NMR to monitor borate speciation. Comparative studies with alkyl-substituted orthoborates (e.g., methyl derivatives) highlight reduced reactivity in phenyl analogs due to delocalized electron density .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in frustrated Lewis pair (FLP) systems for small-molecule activation?
this compound acts as a Lewis acid in FLPs, pairing with sterically hindered Lewis bases (e.g., phosphines) to activate H, CO, or isocyanates. The boron center’s electrophilicity is modulated by the phenyl group’s electronic effects, while steric shielding prevents premature adduct formation. Mechanistic studies using kinetic isotope effects (KIE) and in situ IR spectroscopy can elucidate activation pathways .
Q. How do dynamic equilibria in this compound solutions complicate spectroscopic data interpretation, and what strategies mitigate these challenges?
Borate esters often exist in equilibrium between trigonal (BO) and tetrahedral (BO) coordination states, influenced by pH and solvent polarity. Variable-temperature NMR and pH titrations can decouple these equilibria. For example, low-temperature B NMR stabilizes tetrahedral species, while high-resolution mass spectrometry (HRMS) identifies dominant species in solution .
Q. What computational approaches are optimal for modeling the electronic structure and reactivity of this compound in catalysis?
Density functional theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts boron’s electron affinity and frontier molecular orbitals. Molecular dynamics (MD) simulations reveal solvent effects on borate speciation. Coupling these with experimental kinetic data (e.g., Arrhenius plots) validates proposed reaction mechanisms .
Q. What contradictions exist in reported synthesis yields of this compound, and how can they be resolved?
Discrepancies in yields (e.g., 60–85%) arise from variations in water removal efficiency during azeotropic distillation. Replicating synthesis under controlled humidity (<5% RH) and using Dean-Stark traps improves reproducibility. Comparative studies with alternative routes (e.g., microwave-assisted synthesis) may identify optimal conditions .
Methodological Considerations
- Synthesis Optimization : Use inert gas purging (N/Ar) to prevent oxidation during reflux .
- Data Validation : Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) for structural confirmation .
- Contradiction Analysis : Apply multivariate regression to isolate variables affecting yield (e.g., solvent polarity, temperature gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
